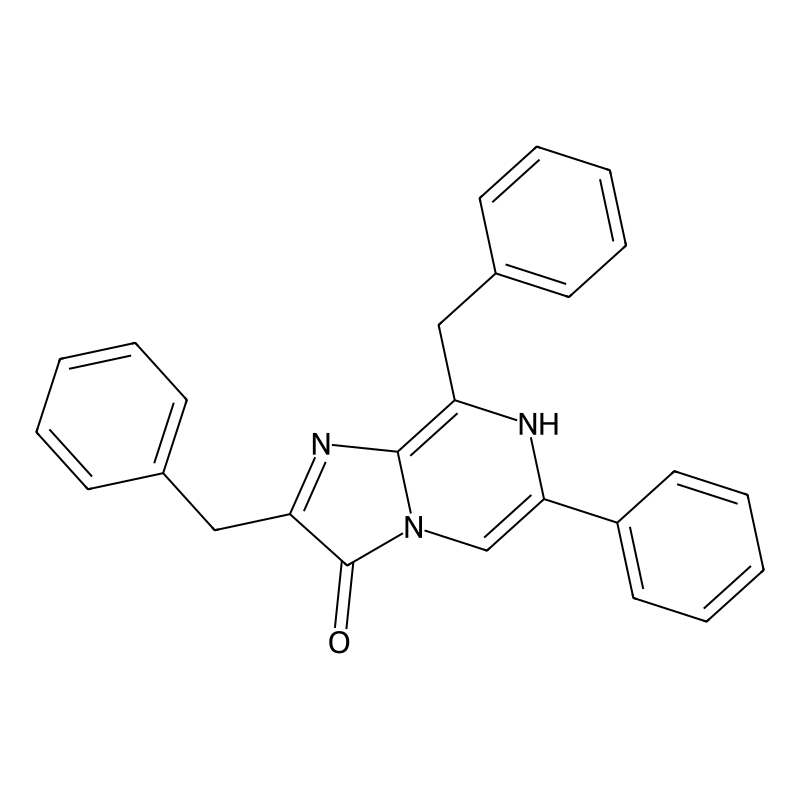Coelenterazine 400a

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Bioluminescence Reporter Assay:
- Coelenterazine 400a acts as a substrate for the enzyme Renilla luciferase (Rluc).
- When Rluc comes in contact with coelenterazine 400a, a bioluminescent reaction occurs, producing a blue light signal. Source: GoldBio:
- Scientists utilize this reaction in reporter assays to study various biological processes, including gene expression, protein-protein interactions, and cell viability.
- The intensity of the light signal directly correlates to the activity of Rluc, which is often linked to the cellular process under investigation.
Bioluminescence Resonance Energy Transfer (BRET):
- Coelenterazine 400a plays a vital role in BRET assays, a technique employed to study protein-protein interactions within living cells. Source: PerkinElmer:
- In BRET, Rluc, fused to one protein of interest, acts as the donor molecule. Coelenterazine 400a serves as the energy source for Rluc.
- When the two proteins of interest interact and come close together, the energy from the excited Rluc can be transferred to a acceptor molecule, often a fluorescent protein, like green fluorescent protein (GFP), leading to its emission of light.
- By measuring the emitted light from the acceptor molecule, scientists can gain insights into the proximity and interaction between the two proteins of interest.
Advantages of Coelenterazine 400a:
- Compared to its parent molecule, coelenterazine 400a offers several advantages:
- Higher signal resolution: It generates a narrower emission peak, leading to a clearer signal and reduced background noise. Source: MedChemExpress:
- Minimal interference with GFP: Its emission wavelength is distinct from the excitation and emission wavelengths of GFP, commonly used as the acceptor molecule in BRET assays, minimizing spectral overlap and improving assay sensitivity.
Coelenterazine 400a is a synthetic derivative of coelenterazine, a natural luciferin found in various bioluminescent organisms. Its chemical formula is with a molecular weight of 391.5 g/mol, and it is also known by its trade name DeepBlueC™. Coelenterazine 400a serves as a substrate for Renilla luciferases, emitting light at approximately 395-400 nm upon oxidation, making it particularly useful in bioluminescence applications .
This compound is notable for its unique structure, which includes a bisdeoxy configuration that enhances its luminescent properties compared to other derivatives. It is characterized by an extended conjugated system, which contributes to its efficient energy transfer during bioluminescence reactions .
Coelenterazine 400a undergoes enzymatic oxidation when catalyzed by Renilla luciferase, resulting in the production of light. The reaction can be summarized as follows:
This reaction is crucial for applications in bioluminescence imaging and assays where light emission is used as a readout for various biological processes .
Coelenterazine 400a exhibits significant biological activity, primarily through its role as a substrate for luciferases. It is utilized in various assays to study gene expression, protein interactions, and cellular processes due to its high sensitivity and low background signal. Its emission properties allow for real-time monitoring of biological events in living cells . Additionally, it has been employed in bioluminescence resonance energy transfer (BRET) assays, facilitating the study of protein-protein interactions in vivo .
The synthesis of Coelenterazine 400a typically involves multi-step organic reactions that modify the coelenterazine structure to enhance its luminescent properties. Common methods include:
- Chemical Modification: Starting from coelenterazine, various chemical modifications such as deoxygenation and substitution reactions are performed to achieve the bisdeoxy configuration.
- Conjugation Techniques: Techniques such as coupling reactions may be employed to extend the conjugated system, improving luminescence efficiency.
Specific synthetic routes can vary but often involve advanced organic chemistry techniques to ensure high purity and yield .
Research on Coelenterazine 400a has revealed its interactions with various proteins, particularly luciferases from different species. Studies indicate that it preferentially interacts with Renilla luciferase rather than Gaussia luciferase, highlighting its specificity and utility in experimental setups designed to utilize different luciferase enzymes . Its interaction dynamics have been explored using biophysical techniques to understand binding affinities and kinetics.
Coelenterazine 400a shares structural similarities with several other luciferin derivatives. Here are some notable comparisons:
| Compound Name | Emission Peak (nm) | Unique Features |
|---|---|---|
| Coelenterazine | 470 | Natural luciferin; found in marine organisms |
| Coelenteramine | 395 | A reduced form of coelenterazine without the imidazole |
| DeepBlueC | 395 | Commercially available form of coelenterazine 400a |
| Coelenterazine 500 | ~500 | Extended conjugation leading to red-shifted emission |
| D-luciferin | ~570 | Commonly used in firefly assays; different structure |
Coelenterazine 400a's unique bisdeoxy structure allows it to emit light at a shorter wavelength compared to other derivatives like D-luciferin, making it particularly advantageous for applications requiring minimal interference from other fluorescent molecules .








